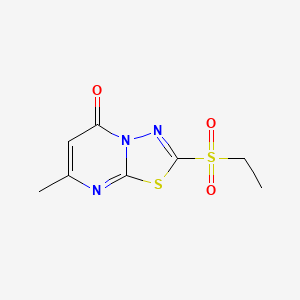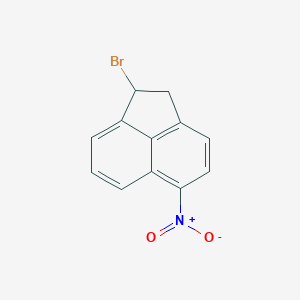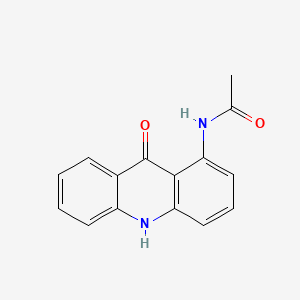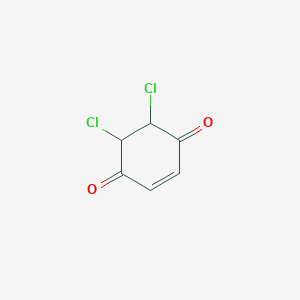![molecular formula C9H11NO4 B12795615 2,2-dimethyl-4,6-dihydro-3H-furo[3,4-f][1,4]oxazepine-5,8-dione CAS No. 72900-55-1](/img/structure/B12795615.png)
2,2-dimethyl-4,6-dihydro-3H-furo[3,4-f][1,4]oxazepine-5,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-4,6-dihydro-3H-furo[3,4-f][1,4]oxazepine-5,8-dione is a heterocyclic compound that features a unique fusion of furan and oxazepine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-4,6-dihydro-3H-furo[3,4-f][1,4]oxazepine-5,8-dione typically involves the condensation of isobutyraldehyde with formaldehyde, followed by further reactions involving hydrogen cyanide in the presence of calcium chloride. The intermediate products are then hydrolyzed, acidified, and lactonized to yield the final compound .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2,2-dimethyl-4,6-dihydro-3H-furo[3,4-f][1,4]oxazepine-5,8-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives might exhibit biological activity, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic properties.
Industry: It might be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which 2,2-dimethyl-4,6-dihydro-3H-furo[3,4-f][1,4]oxazepine-5,8-dione exerts its effects is not well-documented. it is likely to interact with specific molecular targets and pathways, depending on its structure and functional groups. Further research is needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Furo[2,3-h]-1-benzopyran-2-one: This compound shares a similar furan ring structure but differs in its overall molecular framework.
Coumarin derivatives: These compounds also feature fused ring systems and are known for their biological activities.
Uniqueness
2,2-dimethyl-4,6-dihydro-3H-furo[3,4-f][1,4]oxazepine-5,8-dione is unique due to its specific ring fusion and the presence of both furan and oxazepine rings. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further study.
Eigenschaften
CAS-Nummer |
72900-55-1 |
|---|---|
Molekularformel |
C9H11NO4 |
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
2,2-dimethyl-4,6-dihydro-3H-furo[3,4-f][1,4]oxazepine-5,8-dione |
InChI |
InChI=1S/C9H11NO4/c1-9(2)4-10-7(11)5-3-13-8(12)6(5)14-9/h3-4H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
OTRASLLSDJGAKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNC(=O)C2=C(O1)C(=O)OC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


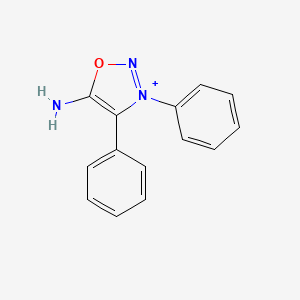

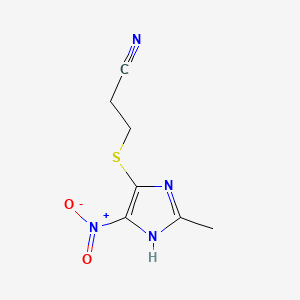
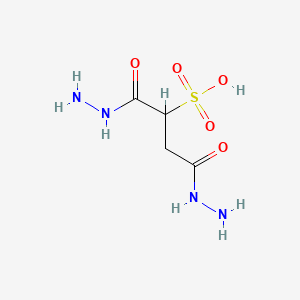
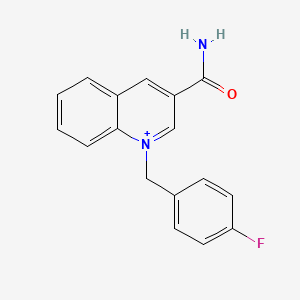
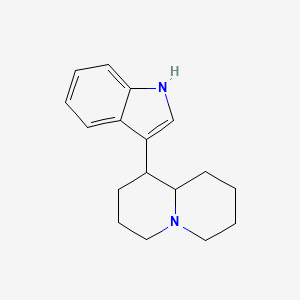
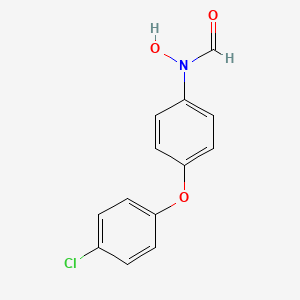
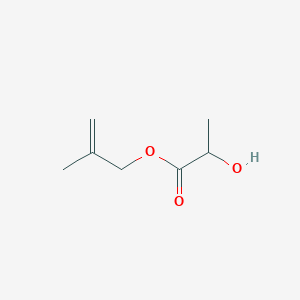
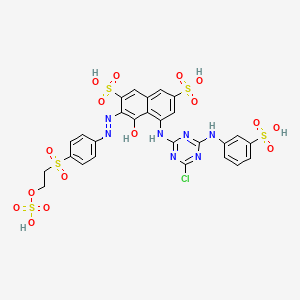
![2-[4-Hydroxy-5-(2-nitroimidazol-1-yl)pentyl]isoindole-1,3-dione](/img/structure/B12795599.png)
